molecular formula C25H23NO B3257797 N-(3-(Benzyloxy)phenethyl)naphthalen-1-amine CAS No. 295319-69-6

N-(3-(Benzyloxy)phenethyl)naphthalen-1-amine

Cat. No. B3257797
CAS RN: 295319-69-6
M. Wt: 353.5 g/mol
InChI Key: TXRZVQMNWHFYNL-UHFFFAOYSA-N
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Description

N-(3-(Benzyloxy)phenethyl)naphthalen-1-amine is a chemical compound with the CAS number 295319-69-6 . It is available for purchase from various chemical suppliers .


Molecular Structure Analysis

The molecular formula of N-(3-(Benzyloxy)phenethyl)naphthalen-1-amine is C25H23NO . The molecular weight is 353.46 . The detailed molecular structure analysis is not available in the search results.


Physical And Chemical Properties Analysis

N-(3-(Benzyloxy)phenethyl)naphthalen-1-amine has a molecular weight of 353.46 . Other physical and chemical properties such as melting point, boiling point, and density are not available in the search results.

Safety and Hazards

The safety data sheet for N-(3-(Benzyloxy)phenethyl)naphthalen-1-amine indicates that it may be harmful if swallowed . In case of exposure, it is advised to consult a physician and show them the safety data sheet .

properties

IUPAC Name

N-[2-(3-phenylmethoxyphenyl)ethyl]naphthalen-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO/c1-2-8-21(9-3-1)19-27-23-13-6-10-20(18-23)16-17-26-25-15-7-12-22-11-4-5-14-24(22)25/h1-15,18,26H,16-17,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXRZVQMNWHFYNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)CCNC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(Benzyloxy)phenethyl)naphthalen-1-amine

Synthesis routes and methods I

Procedure details

Name
Quantity
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reactant
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reactant
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Name
O=C(Cc1cccc(OCc2ccccc2)c1)Nc1cccc2ccccc12
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reactant
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Synthesis routes and methods II

Procedure details

To a solution of N-naphthyl-2-[3-(phenylmethoxy)phenyl]acetamide (3.00 g, 8.16 mmol) in tetrahydrofuran (25 mL) under nitrogen was added a solution of 1.0 M borane-tetrahydrofuran complex in tetrahydrofuran (12.3 mL, 12.3 mmol) and heated to reflux for 5 hours. The reaction was quenched with a 5% hydrochloride solution. After stirring 30 minutes, the reaction was basified with a 10% sodium carbonate solution and extracted with CH2Cl2. The organic layer was dried over MgSO4, filtered, and concentrated to provide the title compound (2.724 g, 94% yield): 1H NMR (CDCl3) 7.78 (d, 1H), 7.67 (d, 1H), 7.18-7.46 (m, 10H), 6.89 (m, 3H), 6.66 (d, 1H), 5.01 (s, 2H), 4.40 (br, 1H), 3.55 (t, 2H), 3.05 (t, 2H); ES-MS (m/z) 354 [M+H]+.
Name
N-naphthyl-2-[3-(phenylmethoxy)phenyl]acetamide
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
12.3 mL
Type
solvent
Reaction Step One
Yield
94%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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